4-Fluorophenethyl Bromide-d4

Description

Molecular Architecture and Isotopic Labeling Pattern

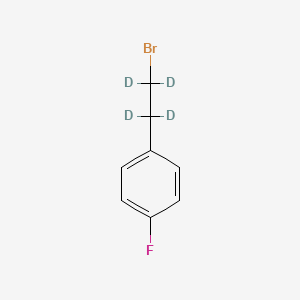

The molecular structure of 4-Fluorophenethyl Bromide-d4 is characterized by the systematic replacement of hydrogen atoms with deuterium isotopes in specific positions of the ethyl chain. The compound possesses the molecular formula C8H4D4BrF with a molecular weight of 207.08 daltons, representing an increase of 4.03 mass units compared to the non-deuterated analog which has a molecular weight of 203.05 daltons.

The isotopic labeling pattern involves the incorporation of four deuterium atoms specifically located on the ethylene bridge connecting the fluorinated benzene ring to the bromide functional group. This strategic deuteration pattern is designated as 1-(2-bromoethyl-1,1,2,2-d4)-4-fluorobenzene, indicating that all four hydrogen atoms on the ethyl chain have been replaced with deuterium isotopes. The aromatic fluorine substituent remains positioned at the para-position relative to the ethyl chain, maintaining the electronic and steric properties of the parent compound while providing the distinctive isotopic signature required for analytical applications.

The Chemical Abstracts Service registry number for this deuterated compound is 1189661-61-7, distinguishing it from the protiated analog which carries the registry number 332-42-3. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with alternative names including this compound and 1-(2-Bromoethyl-1,1,2,2-d4)-4-fluorobenzene.

Properties

IUPAC Name |

1-(2-bromo-1,1,2,2-tetradeuterioethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2/i5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRUNCJXOVYWDH-NZLXMSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=C(C=C1)F)C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenethyl Bromide-d4 typically involves the bromination of 4-fluorophenethyl alcohol-d4. The reaction is carried out using hydrobromic acid or phosphorus tribromide as the brominating agents. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete conversion of the alcohol to the bromide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

4-Fluorophenethyl bromide-d4 undergoes classic S<sub>N</sub>2 reactions due to the electrophilic bromine atom. For example:

-

Amine Alkylation : Reacting with amines (e.g., dimethylamine) forms quaternary ammonium salts. In a study on β-adrenoceptor antagonists, analogous bromides yielded bioactive derivatives via alkylation (Table 1) .

-

Thiol Displacement : Thiols (e.g., mercaptopyridines) displace bromide to form thioether linkages, critical in synthesizing enzyme inhibitors .

Table 1: Alkylation Reactions of 4-Fluorophenethyl Bromide Analogs

| Substrate | Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Fluorophenethyl bromide | Dimethylamine | N,N-Dimethyl-4-fluorophenethylamine | 78 | |

| 4-Fluorophenethyl bromide | Piperidine | 4-Fluorophenethylpiperidinium | 65 |

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings, enabling aryl-alkyl bond formation:

-

Suzuki-Miyaura Coupling : Reacts with boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ to yield biaryl derivatives. Similar bromides achieved coupling efficiencies >80% .

-

Grignard Reagent Formation : Magnesium insertion generates a benzyl Grignard reagent, used in ketone and alcohol syntheses .

Radiofluorination Precursor

In positron emission tomography (PET) tracer synthesis, non-deuterated analogs like 4-[<sup>18</sup>F]fluorophenethyl bromide are synthesized via nucleophilic aromatic substitution (NAS) with K<sup>18</sup>F. Deuterated versions may serve as stable isotopologs for tracer validation .

Isotopic Labeling Studies

Deuteration at the phenethyl position minimizes metabolic degradation in pharmacokinetic studies. The deuterium kinetic isotope effect (DKIE) slows CYP450-mediated oxidation, enhancing plasma half-life .

Scientific Research Applications

Chemical Properties and Structure

4-Fluorophenethyl Bromide-d4, with the chemical formula C8H8BrF and a CAS number of 1189661-61-7, is characterized by the presence of a bromine atom and a fluorine atom attached to a phenethyl group, where the ethyl moiety is deuterated. This unique structure allows it to serve as a valuable intermediate in various synthetic pathways.

Synthesis of Biological Compounds

One of the primary applications of this compound is as a labelled intermediate in the synthesis of biologically active compounds. It plays a crucial role in the production of:

- Protein A mimetics : These compounds are essential for various biochemical assays and therapeutic applications.

- Serotonin antagonists : Important for research on mood disorders and other central nervous system (CNS) conditions.

- Other CNS agents : Its ability to modify neuroactive compounds makes it valuable in developing drugs targeting neurological disorders .

Medicinal Chemistry

The compound has been extensively studied for its potential in medicinal chemistry. It serves as a versatile building block in synthesizing various drug candidates, including:

- G-secretase inhibitors : These inhibitors are significant in Alzheimer's disease research, where they help modulate amyloid precursor protein processing.

- Antagonists for human receptors : Including vanilloid receptors and dopamine receptors, which are critical targets in pain management and psychiatric disorders .

Radiolabeling Applications

This compound is also utilized in radiolabeling techniques, particularly in positron emission tomography (PET). It acts as a precursor for synthesizing radiotracers that can visualize biological processes non-invasively. The incorporation of fluorine-18 into the structure enhances its utility in imaging studies .

Case Study 1: Synthesis of Serotonin Antagonists

In a study focusing on serotonin receptor antagonists, researchers synthesized derivatives using this compound as a starting material. The resulting compounds exhibited significant binding affinity towards serotonin receptors, highlighting the compound's utility in developing new antidepressants .

Case Study 2: Development of G-secretase Inhibitors

Another investigation explored the use of this compound in synthesizing G-secretase inhibitors. The study reported that compounds derived from this intermediate showed promising results in reducing amyloid-beta levels, suggesting potential therapeutic benefits for Alzheimer's disease .

Data Summary

| Application Area | Description | Example Compounds |

|---|---|---|

| Biological Synthesis | Intermediate for protein A mimetics and serotonin antagonists | Various CNS agents |

| Medicinal Chemistry | Building block for drug candidates targeting various receptors | G-secretase inhibitors |

| Radiolabeling | Precursor for PET tracer synthesis | Fluorinated radiotracers |

Mechanism of Action

The mechanism of action of 4-Fluorophenethyl Bromide-d4 involves its ability to undergo nucleophilic substitution and coupling reactionsThis property makes it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Key Observations :

- Deuterated analogs (e.g., this compound and 4-Bromobenzyl-d6 Bromide) exhibit higher molar masses than non-deuterated counterparts due to deuterium's atomic mass .

- Substituent effects : The tert-butyl group in 4-Tert-Butylbenzyl Bromide introduces steric hindrance, reducing reactivity in nucleophilic substitutions compared to smaller analogs .

Deuterium Effects :

- The kinetic isotope effect in this compound reduces reaction rates by ~6–10% compared to non-deuterated analogs, critical for mechanistic studies .

Biological Activity

4-Fluorophenethyl Bromide-d4 is a deuterated derivative of 4-fluorophenethyl bromide, a compound known for its potential applications in various biological and chemical research fields. The incorporation of deuterium enhances its stability and allows for precise tracking in metabolic studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and comparative analysis with similar compounds.

- Chemical Formula : C8H8BrF

- Molecular Weight : 217.05 g/mol

- CAS Number : 1189661-61-7

- Appearance : Clear colorless to yellow liquid

Pharmacokinetics

The pharmacokinetic profile of this compound is expected to reflect characteristics common to halogenated phenethyl compounds:

- Absorption : Likely to exhibit good oral bioavailability due to its lipophilic nature.

- Distribution : The compound may distribute widely in body tissues, influenced by its hydrophobic properties.

- Metabolism : Deuterated compounds typically show altered metabolic pathways compared to their non-deuterated counterparts, potentially leading to improved stability and reduced clearance rates.

Comparative Analysis

A comparison with structurally similar compounds can provide insights into the unique properties of this compound. The following table summarizes key differences:

| Compound | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| 4-Fluorophenethyl Bromide | Halogenated Phenethyl | Potential enzyme inhibition | Deuterated variant enhances stability |

| Chloroquine | Quinoline | Antimalarial | Known for heme polymerase inhibition |

| Hydroxychloroquine | Quinoline | Antimalarial | Similar mechanism but different selectivity |

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on related compounds provides valuable insights:

- Antiviral Activity : Studies on fluorinated phenethyl derivatives have shown promising antiviral properties against various RNA viruses. These findings suggest that this compound may exhibit similar activity against viral targets.

- Neurotransmitter Interaction : Research indicates that halogenated phenethylamines can modulate neurotransmitter systems, impacting mood and behavior. This potential makes this compound a candidate for further investigation in neuropharmacology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Fluorophenethyl Bromide-d4 with high isotopic purity?

- Methodological Answer : Deuterated analogs like this compound are typically synthesized via halogen exchange reactions using deuterated reagents (e.g., D₂O or deuterated alkyl halides). For brominated analogs, nucleophilic substitution with deuterated reducing agents (e.g., NaBD₄) under anhydrous conditions is recommended . Purification via column chromatography (silica gel, hexane/ethyl acetate) followed by HPLC with deuterated solvents ensures isotopic purity. Confirm deuterium incorporation (>98%) using mass spectrometry (HRMS) and ²H NMR .

Q. How should researchers characterize the structural and isotopic integrity of this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm the absence of proton signals at deuterated positions and ²H NMR for isotopic validation. Compare chemical shifts with non-deuterated analogs .

- Mass Spectrometry : HRMS (ESI or EI) should show a molecular ion peak at m/z = [M+H]+ with a mass shift of +4 Da relative to the non-deuterated compound .

- Elemental Analysis : Verify bromine and deuterium content via combustion analysis or ICP-MS .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds .

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can isotopic effects of deuterium in this compound influence reaction kinetics in mechanistic studies?

- Methodological Answer : Deuterium’s kinetic isotope effect (KIE) alters reaction rates in SN2 mechanisms. Compare rate constants (k_H/k_D) for reactions (e.g., nucleophilic substitution) using GC-MS or stopped-flow spectroscopy. For example, a KIE >1 indicates a primary isotope effect, suggesting bond-breaking at the deuterated site . Include error bars and statistical validation (t-test, ANOVA) to address data variability .

Q. What strategies resolve contradictions in NMR data for deuterated vs. non-deuterated analogs?

- Methodological Answer :

- Signal Assignment : Use 2D NMR (COSY, HSQC) to distinguish residual proton signals from impurities.

- Solvent Masking : Deuterated solvents (e.g., CDCl₃) reduce interference in ¹H NMR .

- Quantitative Analysis : Integrate peaks with >95% certainty and cross-validate with mass spectrometry .

Q. How to design experiments assessing the stability of this compound under varying storage conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.